Ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperidine ring and a phthalazinone moiety. The compound is identified by the CAS number 923114-73-2 and has a molecular formula of with a molecular weight of 386.4 g/mol .
This compound is classified as an organic chemical compound and falls under the category of piperidine derivatives. It is synthesized for research purposes and is available from various chemical suppliers, including ChemDiv and other specialty chemical vendors . Its structural complexity makes it a valuable candidate for studies in medicinal chemistry and pharmacology.
The synthesis of ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate typically involves multi-step synthetic routes. The initial steps may include the formation of the piperidine ring through cyclization reactions involving appropriate precursors under acidic or basic conditions. Following this, the phthalazinone moiety can be synthesized via condensation reactions between hydrazine derivatives and phthalic anhydride, followed by cyclization to form the desired structure .
The final product can be obtained through the coupling of these intermediates, often utilizing coupling agents or catalysts to facilitate the reaction. The conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate features several functional groups that contribute to its chemical behavior:
The compound's structural representation can be depicted using SMILES notation: CCOC(C(CCC1)CN1C(C(NCC(c1c2cccc1)=NNC2=O)=O)=O)=O .
Ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate can undergo various chemical reactions:
The physical properties of ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate include:
Currently, specific data regarding density, boiling point, melting point, and solubility are not available in the literature but are essential for practical applications in laboratories .
Ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate has several applications in scientific research:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5